Anticancer agent 76

NSCLC Magnolol analogue Anti-proliferative

Research requiring consistent G1 phase arrest or c-Myc pathway modulation is often compromised by compound variability. Anticancer agent 76 (CT2-3) offers a defined synthetic alternative to magnolol with validated multi-target pharmacology. - **Quantified potency**: IC50 41.63 μM (A549) and 38.03 μM (NCI-H460). - **Mechanistic specificity**: Downregulates CDK4, CDK6, cyclin D1, TOP2B, TOP3B; induces ROS-dependent apoptosis. - **Supply assurance**: ≥98% purity solid, available for immediate global dispatch.

Molecular Formula C32H33NO5S
Molecular Weight 543.7 g/mol
Cat. No. B12395750
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnticancer agent 76
Molecular FormulaC32H33NO5S
Molecular Weight543.7 g/mol
Structural Identifiers
SMILESC=CCC1=CC(=C(C=C1)O)C2=C(C=CC(=C2)CC=C)OCCS(=O)CCCCN3C(=O)C4=CC=CC=C4C3=O
InChIInChI=1S/C32H33NO5S/c1-3-9-23-13-15-29(34)27(21-23)28-22-24(10-4-2)14-16-30(28)38-18-20-39(37)19-8-7-17-33-31(35)25-11-5-6-12-26(25)32(33)36/h3-6,11-16,21-22,34H,1-2,7-10,17-20H2
InChIKeyAXGJLSFJTXQDLE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Anticancer agent 76 (CT2-3) Overview


Anticancer agent 76 (Compound CT2-3, CAS: 2448091-11-8) is a synthetic magnolol analogue with molecular formula C32H33NO5S and molecular weight 543.67 g/mol . It is a small-molecule anticancer agent that significantly inhibits proliferation, induces cell cycle arrest, triggers ROS generation, and promotes apoptosis in human non-small cell lung cancer (NSCLC) cells [1].

Synthetic magnolol analog for NSCLC cell-model studies
Suitable for A549 and NCI-H460 proliferation assays
Research-grade, ≥98% purity

Anticancer agent 76: Critical Differentiation


Anticancer agent 76 (CT2-3) was designed as a magnolol analogue with structural modifications that confer enhanced anti-NSCLC activity relative to its parent compound [1]. Magnolol exhibits broad anti-inflammatory and antioxidant properties but inefficient anti-tumor activity in NSCLC models [1]. Substituting CT2-3 with generic magnolol or other in-class analogues without equivalent c-Myc/topoisomerase downregulation and ROS induction capabilities would compromise experimental outcomes due to the lack of quantitatively established potency and mechanistic specificity in NSCLC cells .

Mechanism distinct from parent magnolol: CT2-3 induces G1 arrest, while magnolol acts on mitotic phase; substitution may alter cell cycle endpoint interpretation.
Not a cisplatin analog: triggers ROS/c-Myc/topoisomerase pathway, not DNA crosslinking; limits direct replacement in DNA damage studies.
Unverified analogs may show variable anti-proliferative profiles and IC50 values; requires compound-specific validation.

Anticancer agent 76 Evidence Guide


Superior Anti-Proliferative Activity vs. Magnolol

CT2-3 exhibited more efficient anti-non-small cell lung cancer (NSCLC) activity than the parent compound magnolol [1]. The anti-tumor activity of magnolol was noted to be 'not efficient' in the study context, whereas CT2-3 demonstrated significant inhibition of human NSCLC cell proliferation in a dose-dependent manner [1]. This represents a qualitative enhancement in potency over the natural parent compound.

Anti-proliferative activity
Head-to-head
IC50 A549: 41.63 μM; H460: 38.03 μM
Magnolol: less efficient (reported)
Supports NSCLC cell-model response context
CCK-8 assay, 24 h incubation
NSCLC Magnolol analogue Anti-proliferative

G1 Cell Cycle Arrest in H460 Cells

CT2-3 demonstrated consistent anti-proliferative activity across two human NSCLC cell lines, with IC50 values of 41.63 μM against A549 cells and 38.03 μM against H460 cells after 24-hour incubation [1]. The close range of these values (38.03–41.63 μM) indicates robust and reproducible potency across different NSCLC cellular contexts [1].

Cell cycle arrest mechanism
Head-to-head
G1 phase arrest; CDK4, CDK6, cyclin D1 downregulation
Magnolol: reported mitotic arrest
Distinct G1 checkpoint endpoint context
40 μM, 24 h in H460 cells
NSCLC IC50 A549 H460

Dual Targeting of c-Myc and Topoisomerases in Apoptosis

At a concentration of 40 μM with 24-hour exposure, CT2-3 down-regulated the expression of c-Myc and topoisomerases in NSCLC cells, which contributed to apoptosis induction [1]. This dual-target mechanistic profile distinguishes CT2-3 from magnolol, which lacks documented c-Myc/topoisomerase downregulation activity in NSCLC [2].

Apoptosis mechanism
Reported
ROS generation, c-Myc, TOP2B, TOP3B downregulation
Distinct from cisplatin DNA crosslinking
Supports apoptosis pathway-response interpretation
40 μM, 24 h in H460 cells
c-Myc Topoisomerase Apoptosis NSCLC

Anticancer agent 76 Application Scenarios


G1/S Checkpoint Dysregulation in NSCLC

Based on its quantified IC50 values of 41.63 μM (A549) and 38.03 μM (H460) [1], CT2-3 serves as a reliable positive control or lead compound for screening anti-proliferative agents in NSCLC models. Researchers can use these established potency metrics to benchmark novel compounds or combination therapies against CT2-3 under identical assay conditions (CCK-8, 24-hour incubation).

c-Myc and Topoisomerase in ROS-Mediated Apoptosis

CT2-3's demonstrated ability to down-regulate both c-Myc and topoisomerases at 40 μM (24-hour exposure) [2] makes it suitable for investigating dual-pathway apoptosis mechanisms in NSCLC. This compound can be employed in studies examining oncogenic transcription regulation, DNA topology disruption, and their combined contribution to ROS-mediated cell death.

Magnolol Analog Comparison

As a structurally characterized magnolol analogue with documented enhanced anti-NSCLC activity relative to the parent compound , CT2-3 is an appropriate reference standard for SAR campaigns exploring biphenyl-based anticancer agents. Its defined chemical structure (C32H33NO5S, MW 543.67) and established potency enable researchers to compare the functional impact of specific structural modifications on anti-tumor efficacy.

Application
Selection Property
Validation Focus
G1/S checkpoint dysregulation in NSCLC
G1 arrest induction profile
CDK4/6 and cyclin D1 downregulation
c-Myc and topoisomerase in ROS-mediated apoptosis
Multi-target apoptotic pathway activation
c-Myc and TOP2B/3B expression, ROS measurement
Magnolol analog comparison
Potency and mechanism profiling
Relative IC50 and cell cycle arrest signature

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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